molecular formula C13H23NO3 B1440451 tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate CAS No. 543910-49-2

tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate

Cat. No.: B1440451
CAS No.: 543910-49-2
M. Wt: 241.33 g/mol
InChI Key: MRMYRYLVMIZVQM-MXWKQRLJSA-N
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Description

tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in enzyme active sites, thereby influencing enzyme activity and specificity. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and alterations in cellular metabolism . These effects can result in varied cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biological activity, as they determine the concentration of the compound at its site of action.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate typically involves starting from commercially available 4-bromo-1H-indole. The synthetic route includes several key steps:

    Vilsmeier Formylation: The 3-position of 4-bromo-1H-indole is formylated to give an intermediate compound.

    N-Boc Protection: The intermediate is then converted to its N-Boc derivative.

    Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain an alcohol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formylation: Introduction of a formyl group at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Horner-Wadsworth-Emmons Olefination:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound .

Scientific Research Applications

tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Indole-3-acetic acid
  • Indole-3-carbinol

Uniqueness

tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate is unique due to its specific structure, which includes a tert-butyl group and a hydroxy group on the indole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other indole derivatives .

Properties

CAS No.

543910-49-2

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3aR,4S,7aR)-4-hydroxy-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-11,15H,4-8H2,1-3H3/t9-,10-,11+/m1/s1

InChI Key

MRMYRYLVMIZVQM-MXWKQRLJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC[C@@H]2O

SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCC2O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCC2O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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